

# Chiral HPLC Separation of Sofosbuvir and Its Diastereomers: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sofosbuvir impurity J

Cat. No.: B560559

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## Introduction

Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. It is a phosphoramidate prodrug that is metabolized to its active uridine triphosphate form. The synthesis of Sofosbuvir results in the formation of two diastereomers, known as SP- and RP-isomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, a robust analytical method for the separation and quantification of these diastereomers is essential for quality control and research purposes. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sofosbuvir and its diastereomers.

## Data Presentation

The following tables summarize the chromatographic conditions and expected performance parameters for the chiral separation of Sofosbuvir diastereomers.

Table 1: Chromatographic Conditions

Parameter	Recommended Conditions
Column	Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase
Mobile Phase	n-Hexane / Ethanol (80:20, v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	260 nm
Injection Volume	10 µL
Sample Diluent	Mobile Phase

Table 2: System Suitability and Performance

Parameter	Acceptance Criteria	Expected Result
Resolution (Rs)	≥ 1.5	> 2.0
Tailing Factor (T)	0.8 - 1.5	~1.2
Theoretical Plates (N)	≥ 2000	> 3000
Retention Time (RT) of SP-isomer	Report	~ 8 min
Retention Time (RT) of RP-isomer	Report	~ 10 min

## Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of Sofosbuvir and its diastereomers.

## Materials and Reagents

- Sofosbuvir reference standard (mixture of diastereomers)

- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Methanol (HPLC grade)
- Isopropyl Alcohol (IPA) (HPLC grade)
- Deionized water

## Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiralpak® AS-H column (250 x 4.6 mm, 5 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Ultrasonic bath

## Preparation of Mobile Phase

- Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 80:20 (v/v).
- For a 1000 mL mobile phase, accurately measure 800 mL of n-Hexane and 200 mL of Ethanol.
- Mix thoroughly and degas the solution using an ultrasonic bath for 15 minutes or by vacuum filtration.

## Preparation of Standard Solution

- Accurately weigh about 10 mg of the Sofosbuvir reference standard (diastereomeric mixture) and transfer it to a 10 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL for analysis.

## Preparation of Sample Solution

- For drug substance analysis, prepare the sample solution in the same manner as the standard solution.
- For drug product analysis, an appropriate extraction procedure should be developed and validated to ensure complete recovery of Sofosbuvir from the matrix.

## Chromatographic Procedure

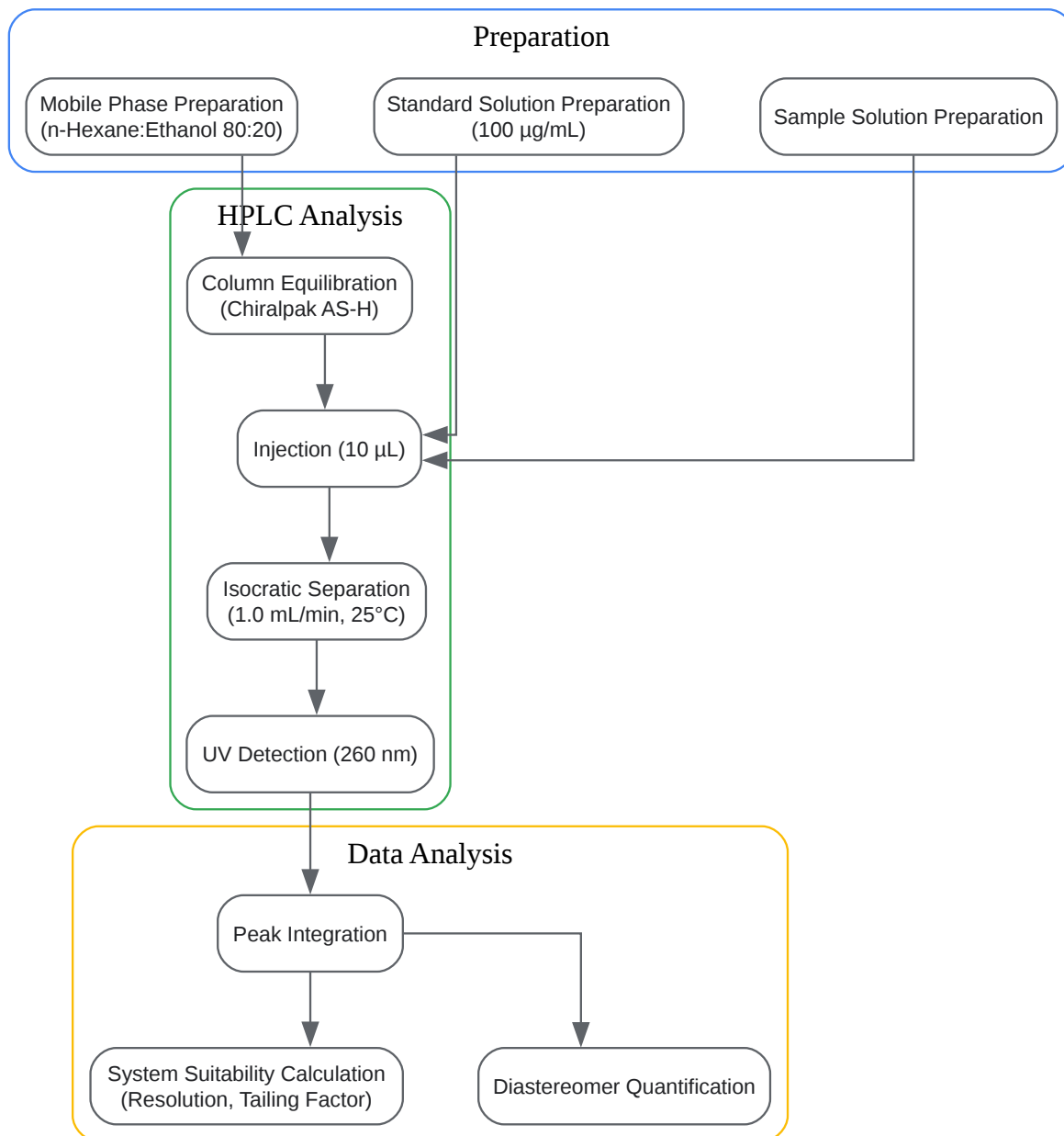
- Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the column temperature to 25°C and the UV detection wavelength to 260 nm.
- Inject 10 µL of the blank (mobile phase), followed by the standard solution, and then the sample solutions.
- Record the chromatograms and integrate the peaks corresponding to the SP- and RP-isomers of Sofosbuvir.

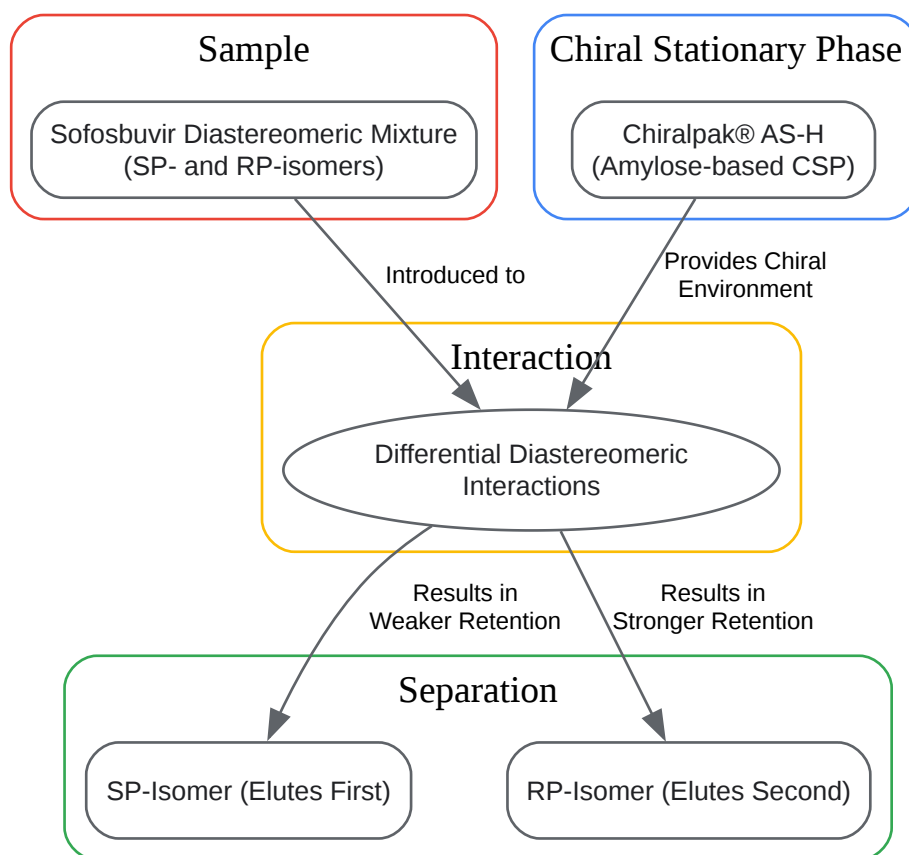
## Data Analysis

- Identify the peaks for the SP- and RP-isomers based on their retention times.
- Calculate the resolution between the two diastereomer peaks.
- Determine the percentage of each diastereomer in the sample using the peak areas.

## Visualizations

## Experimental Workflow





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